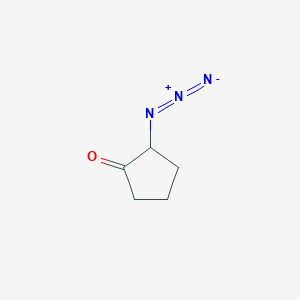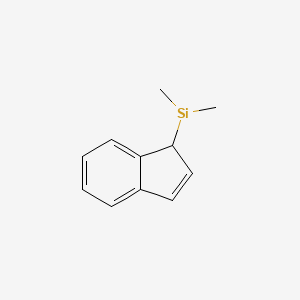
(1H-Inden-1-yl)(dimethyl)silyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylsilyl)-1H-indene is an organosilicon compound characterized by the presence of a dimethylsilyl group attached to the indene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Dimethylsilyl)-1H-indene can be synthesized through the hydrosilylation of indene with dimethylchlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the dimethylsilyl group to the indene structure.
Industrial Production Methods: In an industrial setting, the production of 1-(Dimethylsilyl)-1H-indene involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Dimethylsilyl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dimethylsilyl group to a silane or silanol.
Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and silanols.
Substitution: Various substituted indene derivatives.
Aplicaciones Científicas De Investigación
1-(Dimethylsilyl)-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-(Dimethylsilyl)-1H-indene exerts its effects involves the interaction of the dimethylsilyl group with various molecular targets. The silicon atom in the dimethylsilyl group can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable compounds. The pathways involved include hydrosilylation, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, and substitution reactions, where the dimethylsilyl group is replaced by other functional groups.
Comparación Con Compuestos Similares
- 1-(Dimethylsilyl)naphthalene
- 1-(Dimethylsilyl)benzene
- 1-(Dimethylsilyl)cyclohexane
Comparison: 1-(Dimethylsilyl)-1H-indene is unique due to its indene structure, which imparts distinct electronic and steric properties compared to other dimethylsilyl-substituted compounds. The presence of the indene ring enhances its reactivity and potential applications in organic synthesis and materials science. In contrast, compounds like 1-(Dimethylsilyl)naphthalene and 1-(Dimethylsilyl)benzene have different aromatic systems, leading to variations in their chemical behavior and applications.
Propiedades
Número CAS |
42970-58-1 |
|---|---|
Fórmula molecular |
C11H13Si |
Peso molecular |
173.31 g/mol |
InChI |
InChI=1S/C11H13Si/c1-12(2)11-8-7-9-5-3-4-6-10(9)11/h3-8,11H,1-2H3 |
Clave InChI |
WWIOOGKCJMYGIR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)C1C=CC2=CC=CC=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


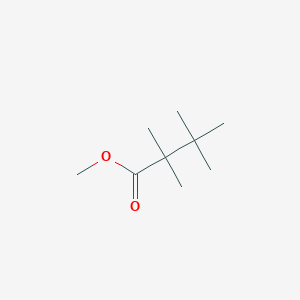
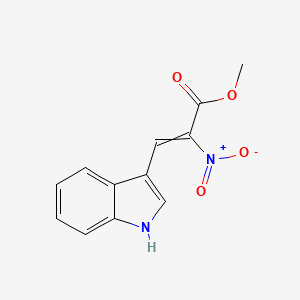
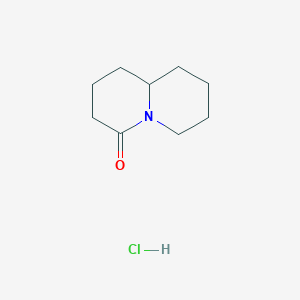

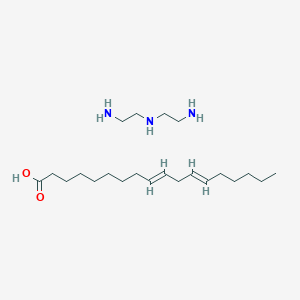
![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)
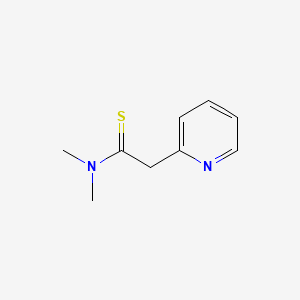
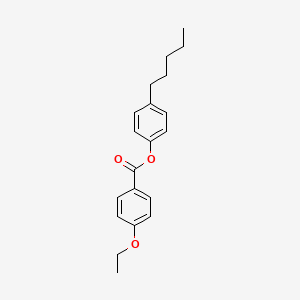
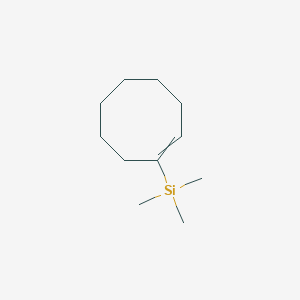

![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
